(4-Amino-2,5-dichlorophenyl)methanol chemical properties
(4-Amino-2,5-dichlorophenyl)methanol chemical properties
An In-depth Technical Guide to the Chemical Properties of (4-Amino-2,5-dichlorophenyl)methanol
Introduction
(4-Amino-2,5-dichlorophenyl)methanol, a bifunctional aromatic compound, holds significant potential as a versatile building block in the realms of pharmaceutical and agrochemical synthesis. Its structure, featuring a reactive aminobenzyl alcohol core substituted with two chlorine atoms, offers a unique combination of nucleophilic and electrophilic sites, rendering it a valuable intermediate for the construction of complex molecular architectures. The strategic placement of the amino, hydroxyl, and chloro groups influences its reactivity and physicochemical properties, making a thorough understanding of these characteristics essential for its effective utilization in research and development. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, reactivity, and safe handling of (4-Amino-2,5-dichlorophenyl)methanol, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
Precise experimental data for (4-Amino-2,5-dichlorophenyl)methanol is not extensively documented in publicly available literature. However, based on the analysis of structurally similar compounds, the following properties can be predicted.
| Property | Predicted Value | Notes and References |
| CAS Number | 140356-02-1 | This is the designated CAS number for the compound. |
| Molecular Formula | C₇H₇Cl₂NO | Derived from the molecular structure. |
| Molecular Weight | 192.04 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Off-white to light yellow solid | Based on the typical appearance of similar aromatic amines and benzyl alcohols. |
| Melting Point | 80-95 °C (estimated) | Estimated based on related compounds such as 2,5-dichlorobenzyl alcohol (79-80 °C) and other substituted aminobenzyl alcohols.[1] The presence of both amino and hydroxyl groups could lead to hydrogen bonding, potentially increasing the melting point compared to the dichloro-analog lacking the amino group. |
| Boiling Point | >300 °C (decomposes, estimated) | High boiling point is expected due to the molecular weight and polar functional groups. Decomposition at high temperatures is likely for such compounds. |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, DMSO, and other polar organic solvents. | The polar amino and hydroxyl groups will impart some water solubility, but the dichlorinated phenyl ring will limit it. Good solubility in organic solvents is anticipated.[2] |
| pKa (acidic - OH) | ~14-15 (estimated) | Typical range for a benzylic alcohol. |
| pKa (basic - NH₂) | ~2-3 (estimated) | The basicity of the amino group is significantly reduced by the electron-withdrawing effects of the two chlorine atoms on the aromatic ring. |
Synthesis and Purification
Proposed Synthetic Pathway: Reduction of 4-Amino-2,5-dichlorobenzoic acid
A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding carboxylic acid.
Caption: Proposed synthesis of (4-Amino-2,5-dichlorophenyl)methanol.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
4-Amino-2,5-dichlorobenzoic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for pH adjustment if necessary)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous THF.
-
Addition of Starting Material: Dissolve 4-Amino-2,5-dichlorobenzoic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LAH suspension at 0°C with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0°C in an ice bath. Carefully quench the reaction by the slow, sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.
-
Work-up: Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Extraction and Purification: Combine the organic filtrates and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude (4-Amino-2,5-dichlorophenyl)methanol can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Spectral Data and Characterization (Predicted)
¹H NMR Spectroscopy
(Predicted for a solution in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 - 7.5 | Singlet | 1H | Aromatic H (H-3) |
| ~6.7 - 6.9 | Singlet | 1H | Aromatic H (H-6) |
| ~5.2 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~5.0 - 5.3 | Triplet | 1H | -OH |
| ~4.4 - 4.6 | Doublet | 2H | -CH₂-OH |
Interpretation:
-
The two aromatic protons will appear as singlets due to the substitution pattern. The proton at the 3-position will be downfield due to the deshielding effect of the adjacent chlorine atom.
-
The protons of the primary amine will likely appear as a broad singlet.
-
The benzylic protons of the -CH₂-OH group will appear as a doublet, coupled to the hydroxyl proton. In some solvents, this coupling may not be observed.
-
The hydroxyl proton will appear as a triplet, coupled to the adjacent methylene protons. Its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
(Predicted for a solution in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 148 | C-4 (C-NH₂) |
| ~135 - 138 | C-1 (C-CH₂OH) |
| ~128 - 131 | C-6 |
| ~125 - 128 | C-2 (C-Cl) |
| ~120 - 123 | C-5 (C-Cl) |
| ~115 - 118 | C-3 |
| ~60 - 64 | -CH₂-OH |
Interpretation:
-
The carbon atom attached to the amino group (C-4) is expected to be the most downfield among the aromatic carbons.
-
The carbons bearing the chlorine atoms (C-2 and C-5) will also be significantly deshielded.
-
The benzylic carbon of the -CH₂-OH group is expected to resonate in the 60-64 ppm range.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H stretching (asymmetric and symmetric) |
| 3200 - 3400 | Broad | O-H stretching |
| 3000 - 3100 | Weak | Aromatic C-H stretching |
| 1600 - 1620 | Medium | N-H bending |
| 1450 - 1550 | Medium | Aromatic C=C stretching |
| 1000 - 1100 | Strong | C-O stretching |
| 700 - 850 | Strong | C-Cl stretching |
Interpretation:
-
The presence of two distinct, relatively sharp peaks in the 3400-3500 cm⁻¹ region is characteristic of a primary amine.[3]
-
A broad absorption band in the 3200-3400 cm⁻¹ range is indicative of the hydroxyl group, with the broadening due to hydrogen bonding.[4]
-
Strong absorptions in the fingerprint region corresponding to C-O and C-Cl stretching will also be present.
Mass Spectrometry (MS)
-
Expected Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected:
-
M⁺ (containing two ³⁵Cl atoms)
-
M+2 (containing one ³⁵Cl and one ³⁷Cl atom), with an intensity of approximately 65% relative to the M⁺ peak.
-
M+4 (containing two ³⁷Cl atoms), with an intensity of approximately 10% relative to the M⁺ peak.
-
-
Key Fragmentation Patterns: Fragmentation is likely to occur via the loss of a hydroxyl radical (•OH) or water (H₂O) from the molecular ion, followed by the loss of HCl or cleavage of the aromatic ring.
Reactivity and Potential Applications
(4-Amino-2,5-dichlorophenyl)methanol is a trifunctional molecule, and its reactivity is dictated by the interplay of its amino, hydroxyl, and chloro-substituted aromatic functionalities.
Caption: Reactivity profile of (4-Amino-2,5-dichlorophenyl)methanol.
-
Amino Group: The primary amino group can undergo standard reactions such as acylation, alkylation, and diazotization, which can then be followed by Sandmeyer-type reactions to introduce a variety of other functional groups.
-
Hydroxyl Group: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.[5] It can also undergo esterification or etherification.
-
Aromatic Ring: The electron-donating amino group and the electron-withdrawing chloro groups will direct any further electrophilic aromatic substitution, although such reactions may be challenging due to the existing substitution pattern.
Applications in Drug Discovery and Agrochemicals
While specific applications of (4-Amino-2,5-dichlorophenyl)methanol are not widely reported, its structural motifs are present in various biologically active molecules.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): Amino alcohols are crucial intermediates in the synthesis of many pharmaceuticals.[6] The presence of the dichlorinated phenyl ring can enhance lipophilicity and metabolic stability of a potential drug candidate.
-
Scaffold for Agrochemicals: Dichlorinated aromatic compounds are common in pesticides and herbicides. For instance, the related compound 4-amino-2,5-dichlorophenol is a key intermediate in the synthesis of the insecticide Lufenuron.[7] This suggests that (4-Amino-2,5-dichlorophenyl)methanol could serve as a valuable precursor for novel agrochemicals.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and strong acids.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water and seek immediate medical attention.
-
Conclusion
(4-Amino-2,5-dichlorophenyl)methanol is a chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and agrochemical development. While experimental data for this specific compound is limited, a comprehensive understanding of its chemical properties can be derived from the analysis of its functional groups and comparison with related molecules. The synthetic accessibility and the reactivity of its amino, hydroxyl, and dichlorophenyl moieties make it a valuable tool for the creation of novel and complex chemical entities. As with all chemical reagents, it is imperative to handle this compound with appropriate safety precautions.
References
- Google Patents. (n.d.). Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols.
- Degirmenbasi, N., & Boz, N. (n.d.).
-
MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved March 7, 2026, from [Link]
-
EPA. (2025, October 15). 4-Amino-2,6-dichlorophenol Properties. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A. Retrieved March 7, 2026, from [Link]
-
Chem-Impex. (n.d.). 4-Amino-2,6-dichlorophenol. Retrieved March 7, 2026, from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved March 7, 2026, from [Link]
-
MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved March 7, 2026, from [Link]
-
European Patent Office. (1982, March 17). Preparation of dichlorobenzyl alcohol. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). (4-Amino-2-chlorophenyl)-(4-chlorophenyl)methanol. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). Synthesis device and application of 2, 6-dichloro-4-aminophenol.
-
PubChemLite. (n.d.). (2-amino-4,5-dichlorophenyl)methanol (C7H7Cl2NO). Retrieved March 7, 2026, from [Link]
-
PubMed. (n.d.). Structure of a key intermediate in the asymmetric synthesis of (+)-KDO. Retrieved March 7, 2026, from [Link]
-
MDPI. (2007, November 26). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Retrieved March 7, 2026, from [Link]
-
EPO. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved March 7, 2026, from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). Preparation of dichlorobenzyl alcohol.
-
PMC. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
-
ResearchGate. (n.d.). Improved Synthesis of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, a Key Intermediate for Drimane-related. Retrieved March 7, 2026, from [Link]
-
PubMed. (2008, December 19). N-acyldihydropyridones as synthetic intermediates. A stereoselective synthesis of acyclic amino alcohols containing multiple chiral centers. Retrieved March 7, 2026, from [Link]
-
RSC.org. (n.d.). Supporting Information Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic am. Retrieved March 7, 2026, from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). The calculated IR spectrum of the methanol monomer and dimer (pink.... Retrieved March 7, 2026, from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Enantioselective, convergent synthesis of the ineleganolide core by a tandem annulation cascade. Retrieved March 7, 2026, from [Link]
Sources
- 1. 2,5-DICHLOROBENZYL ALCOHOL | 34145-05-6 [chemicalbook.com]
- 2. Synthonix, Inc > Synthons > (4-Amino-2-chlorophenyl)methanol - [A89689] [synthonix.com]
- 3. mdpi.com [mdpi.com]
- 4. EP0047622A1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
